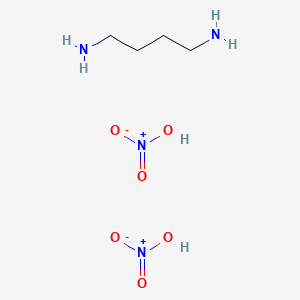

Nitric acid--butane-1,4-diamine (2/1)

Description

Contextualization within the Chemistry of Diammonium Salts and Nitrate (B79036) Anions

Butane-1,4-diammonium dinitrate belongs to the class of organic ammonium (B1175870) nitrates. As a diammonium salt, its cation possesses two protonated amino groups, which allows for the formation of extensive hydrogen-bonding networks. This characteristic significantly influences the crystal structure and physical properties of the compound. The butane-1,4-diammonium cation typically adopts a linear or near-linear conformation in the solid state, as observed in related halide salts.

The nitrate anion is a key component that defines the energetic nature of this salt. Nitrate salts are well-known for their role as oxidizers in energetic materials. The presence of the nitrate group, with its high oxygen content, suggests that butane-1,4-diammonium dinitrate may exhibit energetic properties, making its thermal decomposition a subject of significant interest. The interaction between the organic cation, which acts as the fuel, and the nitrate anion, the oxidizer, is fundamental to its chemical behavior.

Table 1: Comparative Crystallographic Data of Butane-1,4-diammonium Halide Salts

| Parameter | Butane-1,4-diammonium Diiodide | Butane-1,4-diammonium Dibromide |

|---|---|---|

| Formula | C₄H₁₄N₂²⁺·2I⁻ | C₄H₁₄N₂²⁺·2Br⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.8983 | 4.7107 |

| b (Å) | 8.8210 | 8.5491 |

| c (Å) | 11.981 | 11.229 |

| **β (°) ** | 93.711 | 93.037 |

| **Volume (ų) ** | 517.3 | 451.57 |

Data for the diiodide nih.gov and dibromide researchgate.net salts are provided for contextual understanding of the cation's structural behavior.

Significance in Contemporary Materials Science and Mechanistic Studies

The significance of butane-1,4-diammonium dinitrate in contemporary materials science lies primarily in the field of energetic materials. The combination of a fuel-rich organic cation and an oxygen-rich nitrate anion in a single molecule makes it a candidate for studies on novel propellants and explosives. Research into such materials aims to achieve a balance between high performance and reduced sensitivity to accidental detonation.

In the realm of mechanistic studies, the thermal decomposition of butane-1,4-diammonium dinitrate serves as a model for understanding the complex solid-phase reactions in energetic materials. Investigations have shown that its decomposition is a multi-step process that occurs from the molten state. A crucial initial step is believed to be a proton transfer from the ammonium cation to the nitrate anion. This is a common mechanistic feature in the decomposition of ammonium nitrate-based salts. The subsequent breakdown of the molecule can proceed through various pathways, including cycloelimination reactions. Understanding these mechanisms is vital for predicting the stability and performance of energetic materials and for designing safer alternatives.

The study of such compounds also contributes to the broader understanding of salt formation and intermolecular interactions in organic-inorganic hybrid materials. These materials are of interest for a range of applications beyond energetic materials, including in the synthesis of perovskites for solar cells, although other anions like halides are more commonly used in that specific application.

Table 2: Investigated Aspects of Butane-1,4-diammonium Dinitrate

| Research Area | Focus of Study | Key Findings |

|---|---|---|

| Materials Science | Energetic properties | The combination of an organic fuel (cation) and an inorganic oxidizer (anion) within the same molecule is a key feature for energetic materials. |

| Mechanistic Studies | Thermal decomposition | Decomposition proceeds from the molten state via a multi-step process. An initial proton transfer from the cation to the anion is a key mechanistic step. |

Properties

CAS No. |

70677-59-7 |

|---|---|

Molecular Formula |

C4H14N4O6 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

butane-1,4-diamine;nitric acid |

InChI |

InChI=1S/C4H12N2.2HNO3/c5-3-1-2-4-6;2*2-1(3)4/h1-6H2;2*(H,2,3,4) |

InChI Key |

XOIAYNUSHTVMLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Butane 1,4 Diammonium Dinitrate and Its Analogues

Direct Synthetic Routes to Butane-1,4-diammonium Dinitrate

Butane-1,4-diammonium dinitrate is prepared through a direct acid-base reaction between butane-1,4-diamine (putrescine) and nitric acid. This method is straightforward and efficient for producing the bis(ammonium nitrate) salt. dtic.mil The reaction involves treating the diamine base with a stoichiometric excess of nitric acid to ensure the complete protonation of both primary amino groups. The resulting salt can then be isolated by crystallization from the reaction mixture. This preparative approach is analogous to the synthesis of other simple alkane diammonium dinitrate salts.

Preparation of N-Substituted Butane-1,4-diammonium Dinitrate Derivatives

The synthesis of N-substituted butane-1,4-diammonium dinitrate derivatives is a more complex process that first requires the synthesis of the N-substituted diamine precursor. A common and versatile method for this is reductive amination. whiterose.ac.ukorganic-chemistry.org This process involves the reaction of butane-1,4-diamine with two equivalents of an aldehyde or ketone to form a diimine (Schiff base) intermediate, which is then reduced in situ or in a subsequent step to the corresponding diamine. sigmaaldrich.comresearchgate.net The final step is the protonation of the resulting secondary amine groups with nitric acid.

The preparation of N,N'-Bis(2-hydroxybenzyl)-1,4-butanediammonium dinitrate follows a two-stage synthetic pathway.

Formation of the Diimine Intermediate: The first stage is a condensation reaction between butane-1,4-diamine and two equivalents of 2-hydroxybenzaldehyde. This reaction forms the corresponding Schiff base, N,N′-Bis(2-hydroxybenzylidene)butane-1,4-diamine. nih.gov

Reduction and Salt Formation: The diimine intermediate is then reduced to the target N,N'-Bis(2-hydroxybenzyl)-1,4-butanediamine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. mdpi.com Following the reduction, the purified N,N'-disubstituted diamine is treated with two equivalents of nitric acid to yield the final product, N,N'-Bis(2-hydroxybenzyl)-1,4-butanediammonium dinitrate, which can be isolated upon crystallization.

Similar to the synthesis of the 2-hydroxybenzyl derivative, the preparation of N¹,N⁴-bis(pyridine-3-ylmethyl)butane-1,4-diammonium nitrate (B79036) involves two key steps.

Reductive Amination: The N-substituted diamine precursor is synthesized via a one-pot reductive amination. Butane-1,4-diamine is reacted with two equivalents of pyridine-3-carboxaldehyde in the presence of a suitable reducing agent. This reaction directly yields N¹,N⁴-bis(pyridine-3-ylmethyl)butane-1,4-diamine. The synthesis of analogous structures, such as N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diamine, follows a similar condensation and subsequent protonation methodology. nih.gov

Salt Formation: The resulting diamine is then dissolved in a suitable solvent, such as ethanol (B145695), and treated with two equivalents of nitric acid. The desired product, N¹,N⁴-bis(pyridine-3-ylmethyl)butane-1,4-diammonium nitrate, precipitates from the solution and can be collected by filtration.

Preparative Strategies for Related Alkane Diammonium Dinitrate Salts

The synthetic strategies for preparing related straight-chain alkane diammonium dinitrates, such as the hexane (B92381) and heptane (B126788) analogues, are consistent with the direct acid-base reaction method used for the butane (B89635) derivative.

Hexane-1,6-diammonium dinitrate is synthesized by reacting 1,6-diaminohexane with nitric acid. In a typical procedure, the diamine is added to an aqueous solution of nitric acid (e.g., 55% nitric acid), and the mixture is heated under reflux. Upon cooling, colorless, needle-like crystals of hexane-1,6-diammonium dinitrate are formed and can be collected.

| Reactant 1 | Reactant 2 | Reaction Temperature | Reaction Time | Product Appearance |

|---|---|---|---|---|

| 1,6-Diaminohexane | 55% Nitric Acid | 363 K (Reflux) | 2 hours | Colourless rectangular needles |

The preparation of heptane-1,7-diaminium dinitrate follows a nearly identical procedure. Heptane-1,7-diamine is added to a 55% nitric acid solution. The mixture is then refluxed at 363 K for 2 hours. After the reaction, the solution is cooled slowly to room temperature, which allows for the crystallization of colorless heptane-1,7-diaminium dinitrate. nih.gov

| Reactant 1 | Reactant 2 | Reaction Temperature | Reaction Time | Product Appearance |

|---|---|---|---|---|

| Heptane-1,7-diamine | 55% Nitric Acid | 363 K (Reflux) | 2 hours | Colourless crystals |

Photochemical and Iron-Mediated Approaches to Diamine Precursors

The synthesis of diamines, the foundational precursors to compounds like butane-1,4-diammonium dinitrate, has been significantly advanced by the advent of novel methodologies. Among these, photochemical and iron-mediated approaches offer distinct advantages, including mild reaction conditions and unique reactivity.

Photochemical strategies utilize light energy to initiate reactions, often enabling the construction of complex molecular architectures from simpler starting materials. nih.gov This approach can generate highly reactive, electronically excited states that can lead to the formation of strained and unique products not accessible through thermal methods. nih.gov For instance, a photochemical process developed at Rice University simplifies the synthesis of diamine precursors by passing a mild solution of reagents through an illuminated loop, demonstrating a gentle yet effective pathway. eurekalert.org Research has also shown that geminal diamines can be synthesized without the need for transition metals or photocatalysts by leveraging photoinduced amidation of C(sp³)–H bonds. rsc.org This method is noted for its high atom economy and broad applicability to various substrates. rsc.org Furthermore, photochemical intramolecular amination of aryl azides using purple LEDs in a continuous flow reactor has proven effective for creating diverse heterocyclic structures, which can be precursors to or analogues of diamines. rsc.org

Iron-mediated synthesis provides a cost-effective and environmentally benign alternative to methods relying on precious metals. Iron catalysts have been successfully employed in the difunctionalization of alkenes to produce primary 2-azidoamines, which serve as versatile precursors to vicinal diamines. organic-chemistry.org This operationally simple method is compatible with a wide array of alkene substrates, including complex, drug-like molecules. organic-chemistry.org Another convenient and mild iron-catalyzed process is the 1,2-azidoamidation of 1,3-dienes, which exhibits excellent functional group tolerance and high selectivity. organic-chemistry.org Additionally, cationic iron complexes have been shown to efficiently catalyze the aminolysis of meso-N-aryl aziridines, yielding valuable 1,2-diamines in high yields. organic-chemistry.org The synthesis of specific iron(III) diamine-bis(phenolate) complexes and iron(II) diamine diketonate molecular complexes further illustrates the versatility of iron in coordinating with diamine structures, which is fundamental to developing new synthetic pathways. nih.govresearchgate.net

| Approach | Method | Key Features | Precursor Type |

| Photochemical | Photoinduced amidation of C(sp³)–H bonds | Transition metal/photocatalyst-free, high atom economy | Geminal diamines |

| Photochemical | Intramolecular amination of aryl azides | Continuous flow reactor, purple LEDs, tolerant to UV-sensitive groups | Heterocyclic amines |

| Iron-Mediated | Difunctionalization of alkenes | Operationally simple, tolerates wide range of substrates | Primary 2-azidoamines |

| Iron-Mediated | 1,2-azidoamidation of 1,3-dienes | Mild conditions, high regio- and stereoselectivity | 1,2-diamine precursors |

| Iron-Mediated | Aminolysis of meso-N-aryl aziridines | Efficient catalysis with cationic iron complexes, high yields | 1,2-diamines |

Solvent-Based and Recrystallization Techniques in Synthesis

The final stages of synthesizing butane-1,4-diammonium dinitrate, specifically its isolation and purification, are critically dependent on solvent-based and recrystallization techniques. The choice of solvent is paramount as it must effectively dissolve the reactants but also facilitate the precipitation of the final product in a pure crystalline form.

In a typical synthesis of butane-1,4-diammonium dinitrate and its isotopically labeled analogues, a solvent system like aqueous ethanol is employed. dtic.mil The precursor, butane-1,4-diamine, is first dissolved in this solvent mixture. The solution is then cooled, often to 0°C, before the dropwise addition of concentrated nitric acid. dtic.mil Maintaining a low temperature during the acid addition is crucial to control the exothermic nature of the acid-base neutralization reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature, which can influence the solubility and subsequent crystallization. dtic.mil

Recrystallization is a fundamental technique for purifying solid compounds by separating the desired product from impurities. mt.com The process relies on the principle that the solubility of a compound in a solvent changes with temperature. For butane-1,4-diammonium dinitrate, a mixed solvent system of ethanol and water is effective for recrystallization. dtic.mil The crude product is dissolved in a minimum amount of the hot solvent mixture to create a saturated solution. As this solution is gradually cooled, the solubility of the butane-1,4-diammonium dinitrate decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the mother liquor. mt.com The purified crystals are then separated from the solvent via filtration, washed with a cold solvent (such as cold 95% ethanol) to remove any remaining mother liquor, and finally dried. dtic.milmt.com This procedure yields a purified, microcrystalline solid. dtic.mil

| Step | Technique | Solvent(s) | Purpose | Key Parameters |

| 1. Synthesis | Acid-Base Neutralization | 95% Aqueous Ethanol | Dissolve butane-1,4-diamine; medium for reaction | Temperature control (0°C during addition) |

| 2. Isolation | Filtration | N/A (from reaction mixture) | Separate crude product from reaction solvent | N/A |

| 3. Purification | Recrystallization | Ethanol-Water mixture | Dissolve crude product and remove impurities upon cooling | Gradual cooling to promote crystal growth |

| 4. Final Collection | Filtration and Washing | Cold 95% Ethanol | Isolate pure crystals and wash away residual impurities | Use of cold solvent to minimize product loss |

Structural Elucidation and Supramolecular Assembly of Butane 1,4 Diammonium Dinitrate and Its Complexes

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of butane-1,4-diammonium dinitrate would be necessary to provide the following fundamental crystallographic information.

Determination of Unit Cell Parameters and Space Group

This subsection would typically present a table of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The space group, which describes the symmetry elements of the crystal, would also be identified. Without experimental data, these parameters remain unknown.

Asymmetric Unit Composition and Molecular Geometry

The asymmetric unit is the smallest part of the unit cell from which the entire crystal can be generated by symmetry operations. A detailed description of the ions present in the asymmetric unit, including bond lengths and angles of the butane-1,4-diammonium cation and the nitrate (B79036) anion, would be provided here. This information is currently unavailable.

Conformation of the Butane-1,4-diammonium Cation

The flexibility of the butane (B89635) chain allows for different conformations. In other diammonium salts, the cation often adopts a fully extended, anti-periplanar conformation. However, crystal packing forces can sometimes lead to gauche conformations. An analysis of the torsion angles within the butane-1,4-diammonium cation in the dinitrate salt would be necessary to determine its specific conformation, but the required data is absent from the literature.

Intermolecular Interactions within Crystal Lattices

The supramolecular structure of butane-1,4-diammonium dinitrate would be dictated by a network of intermolecular interactions, primarily hydrogen bonds.

Analysis of Extensive N—H···O and O—H···O Hydrogen Bonding Networks

The ammonium (B1175870) groups of the cation are strong hydrogen bond donors, while the oxygen atoms of the nitrate anions are effective acceptors. A detailed analysis would describe the geometry of these N—H···O hydrogen bonds, which would be expected to play a dominant role in the crystal packing. The possibility of O—H···O interactions, perhaps involving residual water molecules, would also be considered. Without a determined crystal structure, a specific analysis of these networks is not possible.

Bifurcated Hydrogen Bonding Interactions

In some crystal structures, a single hydrogen atom can interact with two acceptor atoms, forming a bifurcated hydrogen bond. An examination of the hydrogen bonding environment around the ammonium groups would be required to identify any such interactions in butane-1,4-diammonium dinitrate. This level of detail is contingent on the availability of crystallographic data.

Role of Uncoordinated Water Molecules in Hydrogen Bonding

In the crystal structures of hydrated diammonium salts, water molecules that are not directly coordinated to a metal center play a crucial role in extending and stabilizing the hydrogen-bonding network. An excellent example is found in the structure of butane-1,4-diammonium bis(pyridine-2-carboxylate) monohydrate. nih.gov In this complex, a solvent water molecule is an integral part of the asymmetric unit. nih.gov

Ion Pairing and Charge-Assisted Hydrogen Bonding

The structure of butane-1,4-diammonium dinitrate is fundamentally governed by strong electrostatic interactions between the butane-1,4-diammonium dication ([H₃N(CH₂)₄NH₃]²⁺) and the nitrate (NO₃⁻) anions. This ion pairing is the primary force driving the formation of the crystalline solid. The interactions are further directed and strengthened by charge-assisted hydrogen bonds (CAHBs), which are particularly strong and directional non-covalent interactions. mdpi.com

In these bonds, the hydrogen bond donor and acceptor carry formal positive and negative charges, respectively, leading to a significantly stronger interaction compared to neutral hydrogen bonds. mdpi.com In the case of butane-1,4-diammonium dinitrate, the hydrogen atoms of the positively charged ammonium (-NH₃⁺) groups act as potent hydrogen bond donors. The oxygen atoms of the negatively charged nitrate anions serve as the acceptors. This results in a network of N⁺—H⋯O⁻ hydrogen bonds.

Studies on analogous compounds, such as butane-1,4-diammonium bis(perchlorate), confirm the formation of sophisticated three-dimensional hydrogen-bonding networks. africaresearchconnects.com In such structures, each hydrogen atom of the ammonium groups participates in interactions with the surrounding anions, creating a highly interconnected and stable framework. africaresearchconnects.com This extensive network of charge-assisted hydrogen bonds is the defining feature of the supramolecular assembly in these simple diammonium salts.

Below is a table summarizing typical hydrogen bond interactions in related structures.

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A) Å |

| N-H | O (carboxylate) | N—H⋯O | 2.7 - 2.9 |

| N-H | N (pyridine) | N—H⋯N | ~2.9 |

| O-H (water) | O (carboxylate) | O—H⋯O | ~2.8 |

Data derived from the butane-1,4-diammonium bis(pyridine-2-carboxylate) monohydrate structure. nih.gov

π–π Stacking Interactions in Aromatic Derivatives and Complexes

While the butane-1,4-diammonium dinitrate salt itself is aliphatic and thus incapable of engaging in π–π stacking, this interaction becomes a significant structure-directing force in its complexes with aromatic anions. ohio-state.edu These interactions occur when aromatic rings stack face-to-face, driven by a combination of van der Waals forces and electrostatic interactions. nih.gov

Crystal Packing Arrangements and Extended Supramolecular Architectures

The interplay of charge-assisted hydrogen bonding and van der Waals forces results in highly organized, extended supramolecular architectures. For salts of flexible dications like butane-1,4-diammonium, the crystal packing often adopts layered or columnar arrangements.

Formation of Infinite Columns and Layered Structures

A common packing motif observed in the crystal structures of butane-1,4-diammonium salts, particularly with simple anions like halides, is the formation of distinct organic and inorganic layers. researchgate.netresearchgate.net In these structures, the butane-1,4-diammonium cations assemble into organic layers, which are then sandwiched between layers composed of the anions. researchgate.net

The cohesion within the inorganic layers is maintained by ionic forces, while the organic layers are stabilized by weaker van der Waals interactions between the butane chains. The interface between these layers is dominated by the extensive network of charge-assisted N—H⋯anion hydrogen bonds, which effectively stitch the alternating layers together into a stable three-dimensional structure. This layered arrangement is a characteristic feature of many organic-inorganic hybrid materials based on alkylammonium cations. researchgate.net

Powder X-ray Diffraction Studies for Bulk Structural Confirmation

While single-crystal X-ray diffraction provides precise information about the atomic arrangement in a single, well-ordered crystal, Powder X-ray Diffraction (PXRD) is a critical complementary technique used to confirm that this structure is representative of the bulk, polycrystalline material. nih.gov The PXRD experiment involves directing X-rays at a sample containing a large number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

For a compound like butane-1,4-diammonium dinitrate, a standard procedure would involve comparing the experimental PXRD pattern obtained from a synthesized powder sample with a pattern calculated from the single-crystal X-ray diffraction data. nih.gov A close match between the peak positions and relative intensities of the experimental and calculated patterns confirms the phase purity of the bulk sample and verifies that the single-crystal structure is indeed the correct and dominant form of the material. This confirmation is essential for ensuring that the properties and structural features observed are characteristic of the compound as a whole, not just an anomalous single crystal.

Thermal Decomposition Pathways and Mechanistic Investigations

Multistep Thermal Decomposition Processes

The decomposition of 1,4-butanediammonium (B1226911) dinitrate is an intricate process involving several stages, which have been elucidated through various analytical methods. These techniques provide a comprehensive view of the thermal behavior, reaction kinetics, and the products formed during its breakdown.

A suite of thermoanalytical techniques has been employed to characterize the thermal behavior of 1,4-butanediammonium dinitrate. tandfonline.com

Differential Scanning Calorimetry (DSC): DSC is utilized to measure the heat flow associated with thermal transitions in the material as a function of temperature. This technique helps identify melting points, decomposition onsets, and the exothermic or endothermic nature of the decomposition reactions.

Accelerating Rate Calorimetry (ARC): ARC provides data on the time, temperature, and pressure relationships for the material's thermal decomposition under adiabatic conditions. This is crucial for assessing thermal stability and runaway reaction hazards.

Thermogravimetry (TG): TG analysis measures the change in mass of the sample as a function of temperature. This allows for the identification of decomposition stages associated with the loss of volatile products.

These analyses collectively show that BDD decomposes from a molten state through a multistep process. tandfonline.com Studies on similar alkanediammonium dinitrate salts indicate that the temperature at which thermal decomposition begins is influenced by the length of the alkane chain. researchgate.net

The decomposition of 1,4-butanediammonium dinitrate yields a wide array of products in both the gaseous and condensed phases. tandfonline.com Under vacuum conditions at temperatures between 160-180°C, the initial decomposition primarily yields butane-1,4-diamine and nitric acid. The nitric acid can then partially decompose further to produce nitrogen dioxide. dtic.mildtic.mil

More comprehensive studies have identified a complex mixture of products. The formation of certain heterocyclic products indicates that one of the reaction pathways involves cycloelimination. tandfonline.com Specifically, for alkanediammonium dinitrates with a chain length of n=4, like BDD, the second stage of decomposition involves cycloelimination to form pyrrolidine (B122466). researchgate.net Later reaction stages appear to be competitive and may proceed through the formation of transient primary nitramine and nitrosamine (B1359907) species. tandfonline.com

The major ionic species observed in mass spectrometry during thermal dissociation under vacuum include fragments with mass-to-charge ratios (m/z) of 30, 41, 43, and 46 amu. dtic.mildtic.mil

| Phase | Decomposition Product | Method of Identification |

|---|---|---|

| Gaseous | Butane-1,4-diamine | Molecular Beam Mass Spectrometry dtic.mildtic.mil |

| Gaseous | Nitric Acid (HNO₃) | Molecular Beam Mass Spectrometry dtic.mildtic.mil, FTIR researchgate.net |

| Gaseous | Nitrogen Dioxide (NO₂) | Molecular Beam Mass Spectrometry dtic.mildtic.mil |

| Gaseous | Ammonia (NH₃) | FTIR researchgate.net |

| Condensed | Pyrrolidine | Inferred from cycloelimination mechanism tandfonline.comresearchgate.net |

| Transient | Primary Nitramine species | Inferred from product analysis tandfonline.com |

| Transient | Nitrosamine species | Inferred from product analysis tandfonline.com |

To separate and identify the complex mixture of decomposition products, advanced analytical techniques are essential. tandfonline.com

Tandem Gas Chromatography/Mass Spectrometry (GC/MS): This powerful technique is used to separate volatile and semi-volatile compounds in the gaseous and condensed phases and identify them based on their mass spectra. It is instrumental in detecting the variety of organic and nitrogen-containing species produced during decomposition.

High Performance Liquid Chromatography (HPLC): HPLC is employed to separate and quantify non-volatile or thermally unstable compounds present in the condensed phase residue of the decomposition.

The use of these methods has been crucial in constructing a detailed picture of the decomposition pathways by confirming the presence of the diverse products formed. tandfonline.com

Initial Decomposition Reactions and Transient Species Formation

The initial and rate-determining step in the thermal decomposition of ammonium (B1175870) nitrate-based salts is widely considered to be a proton transfer from the cation (the ammonium group) to the anion (the nitrate (B79036) group). tandfonline.comresearchgate.net This reaction forms a neutral amine and a nitric acid molecule.

[NH₃⁺-(CH₂)₄-NH₃⁺][NO₃⁻]₂ → [NH₃⁺-(CH₂)₄-NH₂] + HNO₃

Theoretical studies on ammonium nitrate clusters support this mechanism, showing that while a single ion pair is stable, the presence of neighboring ion pairs or solvating molecules facilitates the proton transfer to form nitric acid and ammonia. aip.orgaip.orgresearchgate.net In the case of BDD, this proton transfer is a critical event that precedes further decomposition. tandfonline.com The liberation of nitric acid is observed early in the thermolysis of related alkanediammonium dinitrate salts. researchgate.net

Following the initial proton transfer, the subsequent steps involve the rupture of bonds within the butane-1,4-diamine structure. The nature of the identified decomposition products suggests that carbon-nitrogen (C-N) bond rupture occurs early in the decomposition sequence. tandfonline.com This cleavage can lead to the formation of various smaller fragments and radical species that then participate in a cascade of secondary reactions, including oxidation-reduction processes driven by the decomposition products of nitric acid. researchgate.net The formation of pyrrolidine via cycloelimination is a specific example of a pathway involving C-N bond manipulation, where the molecule cyclizes with the elimination of ammonia. researchgate.net

Formation of Intermediate Primary Nitramine and Nitrosamine Species

During the thermal decomposition of butane-1,4-diammonium dinitrate, later-stage reactions are thought to proceed through the formation of transient primary nitramine and nitrosamine species. While direct mechanistic studies on this specific compound are not extensively detailed in available literature, the proposed formation of these intermediates is a recognized pathway in the decomposition of other energetic materials containing amino groups.

The initial step in the decomposition is a proton transfer from the ammonium cation to the nitrate anion. This is followed by the rupture of the C-N bond. The subsequent reactions are competitive and can lead to the formation of nitramine and nitrosamine intermediates. These species are highly reactive and are typically consumed in subsequent steps of the decomposition process, contributing to the formation of various gaseous products. The transient nature of these intermediates makes their direct detection and characterization challenging.

Cycloelimination Mechanisms and Generation of Heterocyclic Products (e.g., Pyrrolidine)

One of the significant early-stage reaction mechanisms in the thermal decomposition of butane-1,4-diammonium dinitrate is cycloelimination, which leads to the formation of heterocyclic products, most notably pyrrolidine. The presence of pyrrolidine as an early decomposition product provides strong evidence for this pathway.

The proposed mechanism for the formation of pyrrolidine involves an intramolecular cyclization of the butane-1,4-diamine moiety following the initial proton transfer and C-N bond cleavage steps. This process is a key indicator of the decomposition pathway and highlights the role of the diamine structure in directing the reaction course.

Table 1: Key Decomposition Products and Proposed Intermediates

| Product/Intermediate | Formation Pathway | Significance |

| Pyrrolidine | Cycloelimination | Indicates an early-stage intramolecular reaction mechanism. |

| Primary Nitramine | Competitive secondary reactions | Transient species contributing to the formation of gaseous products. |

| Primary Nitrosamine | Competitive secondary reactions | Highly reactive intermediate in the decomposition cascade. |

Kinetic Studies of Thermolysis and Reaction Rates

Detailed kinetic studies specifically focused on the thermolysis of butane-1,4-diammonium dinitrate, including the determination of reaction rates, activation energies, and pre-exponential factors, are not extensively available in the public domain. However, studies on similar energetic materials, such as ammonium dinitramide, indicate that the decomposition process is complex, with activation energies varying with the extent of the reaction. For instance, the activation energy for N2O evolution during the decomposition of ammonium dinitramide ranges from approximately 120 to 152 kJ mol−1. researchgate.net Such studies often employ techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to elucidate the kinetics of decomposition. The reaction rates are influenced by factors such as temperature, heating rate, and the physical state of the material.

Deuterium (B1214612) Isotope Effects on Thermal Stability and Decomposition Mechanisms

The substitution of hydrogen with deuterium can have a significant impact on the thermal stability and decomposition mechanisms of energetic materials, a phenomenon known as the kinetic isotope effect (KIE). In general, bonds involving deuterium are stronger and have a lower zero-point energy than the corresponding bonds with hydrogen. Consequently, a higher activation energy is required to break a C-D bond compared to a C-H bond.

For butane-1,4-diammonium dinitrate, deuteration of the butane (B89635) chain or the ammonium groups would be expected to increase the thermal stability of the compound. This is because C-H and N-H bond cleavage are often involved in the rate-determining steps of the decomposition process. For example, studies on other energetic materials have shown that deuterated compounds exhibit higher decomposition temperatures. The deuterated version of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), for instance, has a decomposition temperature approximately 30°C higher than its non-deuterated counterpart. rsc.org A deuterium kinetic isotope effect (DKIE) greater than one indicates that hydrogen transfer is involved in the rate-limiting step of the reaction. dtic.mil

Table 2: Expected Deuterium Isotope Effects on Decomposition

| Parameter | Expected Effect of Deuteration | Reason |

| Thermal Stability | Increase | Higher activation energy required for C-D and N-D bond cleavage. |

| Decomposition Temperature | Increase | Reflects the enhanced thermal stability. |

| Reaction Rate | Decrease | Slower bond-breaking involving deuterium in the rate-determining step. |

Comparative Thermolysis Studies of Butane-1,4-diammonium Dinitrate with Other Alkane Diammonium Dinitrates and Composites

The thermal decomposition of ethylenediammonium dinitrate is known to exhibit considerable autocatalysis. In general, the length of the carbon chain in alkane diammonium dinitrates can influence the steric and electronic effects within the molecule, which in turn can affect the ease of C-N bond cleavage and the propensity for intramolecular reactions like cycloelimination. It is plausible that longer alkyl chains might alter the decomposition mechanism and the nature of the products formed. Further research in this area would be beneficial to establish a clear trend in the thermal stability and decomposition behavior of this class of compounds.

Computational Chemistry and Theoretical Investigations of Butane 1,4 Diammonium Dinitrate Systems

Quantum Chemical Calculations of Molecular and Ionic Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in the butane-1,4-diammonium cation and its interaction with the nitrate (B79036) anions. These calculations provide insights into the most stable structures and their electronic properties.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules and ionic systems. For the butane-1,4-diammonium cation, several conformations are possible due to the rotational freedom around the C-C bonds. The most stable conformation is typically the one with the lowest energy.

In computational studies of similar long-chain diammonium cations, the all-trans (anti-periplanar) conformation of the carbon backbone is generally found to be the most stable. This extended conformation minimizes steric hindrance between the ammonium (B1175870) end groups. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the geometry of the butane-1,4-diammonium dinitrate ion pair and identify the global minimum energy structure. While specific DFT studies on butane-1,4-diammonium dinitrate are not abundant in the literature, data from crystallographic studies of other butane-1,4-diammonium salts, such as the dibromide and diiodide, confirm the prevalence of the centrosymmetric cation in an all-trans conformation in the solid state. researchgate.netresearchgate.net

A systematic conformational search for the butane-1,4-diammonium cation would involve rotating the dihedral angles of the carbon backbone and calculating the relative energies of the resulting conformers. The interaction with the nitrate anions would further influence the conformational preference, favoring arrangements that maximize favorable electrostatic interactions.

Table 1: Calculated Relative Energies of Butane-1,4-diammonium Cation Conformers (Illustrative DFT Data)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| All-trans | ~180° | 0.00 |

| Gauche | ~60° | 0.6 - 1.0 |

| Eclipsed | 0° | > 5.0 |

Note: This table is illustrative and based on typical energy differences for alkane chains. The actual values for the dinitrate salt would require specific calculations.

Once the most stable conformation is identified, DFT calculations can provide detailed information about its geometrical parameters (bond lengths, bond angles, and dihedral angles) and electronic structure.

In the all-trans conformation of the butane-1,4-diammonium cation, the C-C bond lengths are expected to be typical of sp³-hybridized carbons, approximately 1.53-1.54 Å. The C-N bond lengths would be around 1.47-1.49 Å. The bond angles (C-C-C and C-C-N) are predicted to be close to the ideal tetrahedral angle of 109.5°. The nitrate anion is known to have a trigonal planar geometry with N-O bond lengths of approximately 1.25 Å and O-N-O bond angles of 120°.

The electronic structure analysis involves examining the distribution of electron density, molecular orbitals, and atomic charges. Natural Bond Orbital (NBO) analysis is often used to determine the charge distribution. In the butane-1,4-diammonium dinitrate system, the positive charge is localized on the two -NH₃⁺ groups of the cation, while the negative charge is distributed among the two nitrate anions. This charge separation is a key factor in the strong electrostatic interactions within the crystal lattice.

Table 2: Representative Geometrical Parameters of Butane-1,4-diammonium Dinitrate (from DFT calculations and analogy to similar structures)

| Parameter | Value |

| Cation (Butane-1,4-diammonium) | |

| C-C Bond Length | 1.535 Å |

| C-N Bond Length | 1.480 Å |

| C-H Bond Length | 1.095 Å |

| N-H Bond Length | 1.030 Å |

| C-C-C Bond Angle | 112.5° |

| C-C-N Bond Angle | 110.0° |

| Anion (Nitrate) | |

| N-O Bond Length | 1.255 Å |

| O-N-O Bond Angle | 120.0° |

Note: These values are representative and may vary slightly depending on the specific computational method and the crystalline environment.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of the butane-1,4-diammonium dinitrate system. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional modes.

For the butane-1,4-diammonium cation, characteristic vibrational modes include C-H stretching, CH₂ scissoring and rocking, C-C and C-N stretching, and the vibrations of the ammonium groups (N-H stretching, NH₃⁺ bending). The nitrate anion has characteristic vibrational modes, including the symmetric and asymmetric N-O stretching and O-N-O bending modes.

By comparing the calculated vibrational frequencies with the peaks observed in experimental spectra, a detailed assignment of the spectral features can be made. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other limitations of the theoretical model. nih.gov Studies on similar systems, such as isosorbide (B1672297) dinitrate, have shown good agreement between experimental and DFT-calculated vibrational spectra. nih.gov

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Butane-1,4-diammonium Dinitrate (Illustrative)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Typical Range) |

| N-H Stretch (NH₃⁺) | 3200-3000 | 3250-3050 |

| C-H Stretch (CH₂) | 2950-2850 | 2960-2860 |

| NH₃⁺ Asymmetric Bend | 1620 | 1630-1600 |

| NH₃⁺ Symmetric Bend | 1510 | 1520-1500 |

| CH₂ Scissoring | 1465 | 1470-1450 |

| N-O Asymmetric Stretch (NO₃⁻) | 1380 | 1390-1350 |

| N-O Symmetric Stretch (NO₃⁻) | 1045 | 1050-1030 |

| O-N-O Bend (NO₃⁻) | 830 | 835-815 |

Note: This table presents illustrative data based on general spectroscopic correlations and DFT studies of related compounds.

Theoretical Studies on Intermolecular Interactions

The solid-state structure of butane-1,4-diammonium dinitrate is primarily determined by the intermolecular interactions between the cations and anions. Theoretical methods can quantify these interactions, providing a deeper understanding of the crystal packing and stability.

Hydrogen bonding plays a crucial role in the structure of butane-1,4-diammonium dinitrate. The ammonium groups (-NH₃⁺) of the cation act as hydrogen bond donors, while the oxygen atoms of the nitrate anions (NO₃⁻) act as hydrogen bond acceptors. These N-H···O hydrogen bonds are strong electrostatic interactions that link the ions together in a three-dimensional network.

The strength of these hydrogen bonds can be quantified using computational methods. One approach is to calculate the binding energy of a dimer or a small cluster of ions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the electron density topology to characterize and quantify hydrogen bonds. mdpi.com The presence of a bond critical point between a hydrogen donor and acceptor is a clear indicator of a hydrogen bond, and the electron density at this point correlates with the bond strength.

The primary forces holding the butane-1,4-diammonium dinitrate crystal together are the electrostatic attractions between the doubly charged cations ([NH₃(CH₂)₄NH₃]²⁺) and the nitrate anions (NO₃⁻). These long-range interactions are fundamental to the stability and properties of the ionic salt.

Computational models can be used to visualize and quantify these electrostatic interactions. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative potential can be mapped onto the ionic surfaces. The MEP surface of the butane-1,4-diammonium cation would show a strong positive potential around the ammonium groups, while the nitrate anion would exhibit a negative potential around the oxygen atoms. The arrangement of ions in the crystal lattice will be such that the positive and negative regions of adjacent ions are in close contact, maximizing the electrostatic attraction.

Ab Initio Molecular Dynamics Simulations for Condensed and Solution Phase Behavior

Ab initio molecular dynamics (AIMD) is a powerful computational method used to simulate the atomic and molecular motions of a system by calculating the forces on the atoms directly from electronic structure theory "on-the-fly". rub.de This approach provides a first-principles basis for understanding the complex intermolecular interactions and dynamic behavior of materials like Butane-1,4-diammonium dinitrate in various phases without relying on empirical force fields.

In the condensed phase, AIMD simulations can elucidate the nature of the intricate hydrogen-bonding network that defines the crystal structure. For Butane-1,4-diammonium dinitrate, the primary interactions are the strong hydrogen bonds between the hydrogen atoms of the ammonium (-NH₃⁺) groups and the oxygen atoms of the nitrate (NO₃⁻) anions. Simulations can reveal the stability of this network at different temperatures and pressures, mapping the vibrational modes of the ions and the conformational flexibility of the butane (B89635) backbone within the crystal lattice. Analysis of radial distribution functions (RDFs) derived from these simulations would provide quantitative insight into the distances and coordination numbers of the ions, particularly the N-H···O bond lengths and angles that are critical to lattice stability.

In the solution phase, particularly in aqueous environments, AIMD is instrumental in modeling the dissociation and solvation processes. Simulations can track the breakdown of the ionic lattice and the formation of solvation shells around the butane-1,4-diammonium dication and the nitrate anions. Key insights include the coordination of water molecules around the charged -NH₃⁺ groups and the nitrate ions, the lifetime of ion-water hydrogen bonds, and the diffusion coefficients of the individual ions in solution. These simulations help explain the thermodynamic and transport properties of the salt in solution from a molecular perspective.

| Simulation Parameter | Typical Application in Butane-1,4-diammonium Dinitrate Study |

|---|---|

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) to simulate conditions at constant temperature and/or pressure. |

| Density Functional Theory (DFT) Functional | Generalized Gradient Approximation (GGA) functionals (e.g., PBE) or meta-GGA functionals for a balance of accuracy and computational cost. |

| Basis Set | Plane-wave basis sets are commonly used in condensed phase simulations. |

| Simulation Time | Picoseconds (ps) to tens of picoseconds, sufficient to capture local dynamics and hydrogen bond rearrangements. |

| System Size | A supercell containing several unit cells (tens to hundreds of formula units) to minimize finite-size effects. |

| Temperature | Set to relevant experimental conditions to study phase stability, melting, or behavior in solution. |

Reaction Mechanism Modeling and Energy Profiles for Decomposition Pathways

Theoretical modeling of reaction mechanisms provides fundamental insights into the thermal decomposition of energetic materials like Butane-1,4-diammonium dinitrate. Computational studies, typically using Density Functional Theory (DFT), are employed to map the potential energy surface of decomposition, identifying transition states, intermediates, and reaction products.

The initial and rate-determining step in the decomposition of ammonium salts is often an intermolecular proton transfer from the cation to the anion. For Butane-1,4-diammonium dinitrate, the primary decomposition pathway is believed to be initiated by the transfer of a proton from one of the ammonium (-NH₃⁺) groups to a nitrate anion (NO₃⁻). This process forms a neutral amine group (-NH₂) and a molecule of nitric acid (HNO₃). This step is crucial as it has a significant energy barrier that governs the onset of decomposition. rsc.org

Following the initial proton transfer, a cascade of subsequent reactions can occur:

Nitric Acid Decomposition : The newly formed nitric acid can decompose into highly reactive radical species such as nitrogen dioxide (•NO₂) and a hydroxyl radical (•OH).

Oxidation of the Organic Cation : The organic butane-1,4-diamine moiety can be attacked by the reactive species generated from nitric acid decomposition. The •OH and •NO₂ radicals can abstract hydrogen atoms from the carbon backbone, initiating the oxidation and breakdown of the organic chain.

Further Reactions : Subsequent steps involve complex radical chain reactions, leading to the formation of stable gaseous products such as water (H₂O), nitrogen (N₂), and carbon oxides (CO, CO₂).

| Proposed Decomposition Step | Description | Significance |

|---|---|---|

| 1. Proton Transfer | [H₃N(CH₂)₄NH₃]²⁺(NO₃⁻)₂ → [H₂N(CH₂)₄NH₃]⁺(NO₃⁻) + HNO₃ | The rate-determining initiation step; overcomes a significant energy barrier to form nitric acid. |

| 2. Nitric Acid Homolysis | HNO₃ → •NO₂ + •OH | Generates highly reactive radical species that drive subsequent reactions. |

| 3. Hydrogen Abstraction | [H₂N(CH₂)₄NH₃]⁺ + •OH → [H₂N(CH₂)₃ĊHNH₃]⁺ + H₂O | Oxidation of the organic cation by radical attack, leading to the breakdown of the carbon chain. |

| 4. Radical Propagation/Termination | Various radical-radical and radical-molecule reactions | Leads to the final, stable gaseous products (N₂, H₂O, CO₂, etc.). |

Advanced Functional Materials Applications of Butane 1,4 Diammonium Dinitrate and Its Cation

Integration in Perovskite Semiconductor Materials

The butane-1,4-diammonium (BDA²⁺) cation is a key component in the development of stable and efficient hybrid halide perovskites. Its integration into these materials influences their structure and properties, leading to enhanced performance in optoelectronic devices such as solar cells.

Incorporation of Butane-1,4-diammonium Cations into Perovskite Crystal Lattices

The butane-1,4-diammonium cation can be incorporated into the crystal lattice of perovskite materials. In certain embodiments, these diammonium cations can substitute for other ions, such as formamidinium ions, within the perovskite crystal structure. google.com This substitution can be achieved by introducing a butane-1,4-diammonium salt, like the diiodide (BDAI₂), during the perovskite material's synthesis. nih.gov The concentration of these cations can range from 1 mol % to 20 mol % in the final material. google.com This process, known as bulk passivation, allows the BDA²⁺ cations to address cation and anion vacancies throughout the perovskite film, not just at the surface. researchgate.net

The introduction of BDAI₂ into 3D lead-iodide perovskites has a nonmonotonic, threshold-like effect on the material's microstructure and optoelectronic properties, which is dependent on the amount of the additive. nih.gov For certain compositions, the threshold value for observing a positive effect on charge carrier lifetimes and power conversion efficiencies is around 0.5 to 1 mol %. nih.gov

Influence on Perovskite Material Crystal Structure and Morphology

The incorporation of butane-1,4-diammonium cations significantly impacts the crystal structure and morphology of perovskite materials. The synthetic route and solvents used play a crucial role in determining the final structure. For instance, utilizing butyl-1,4-diammonium iodide with lead iodide can result in either two-dimensional (2D) perovskite planes or one-dimensional (1D) non-perovskite chains, each confirmed by distinct X-ray powder diffraction patterns. rsc.orgdiva-portal.org The use of dimethylformamide as a solvent can lead to its intercalation into the crystal structure, resulting in a 1D [NH₃(CH₂)₄NH₃]Pb₂I₆ formation. diva-portal.org In contrast, an aqueous solvent-based synthesis with the same precursors yields a 2D [NH₃(CH₂)₄NH₃]PbI₄ structure. diva-portal.org

The addition of BDAI₂ can also lead to denser films and smaller grain sizes, resulting in smoother surface topographies. rsc.org These structural improvements enhance the crystal's resilience against environmental factors like heat and moisture. rsc.org The hydrogen bonding between the diammonium cations and the inorganic framework modifies the octahedral configuration, leading to a more stable structure. rsc.org

| Property | 1D [NH₃(CH₂)₄NH₃]Pb₂I₆ | 2D [NH₃(CH₂)₄NH₃]PbI₄ |

| Synthesis Solvent | Dimethylformamide (DMF) | Aqueous (HI solution) |

| Crystal Structure | One-dimensional chains | Two-dimensional planes |

| Band Gap | Red-shifted by 0.1 eV vs. 2D | Higher than 1D structure |

| Conductivity | 50% of the 2D material | Higher than 1D structure |

This table summarizes the structural and physical property differences between 1D and 2D butyl-1,4-diammonium lead iodide semiconductors based on the synthetic route. rsc.orgdiva-portal.org

Role as Spacer Cations in Reduced-Dimensional Perovskites

Butane-1,4-diammonium cations are highly effective as "spacer" cations in the formation of reduced-dimensional perovskites (RDPs), particularly 2D layered structures. nih.govrsc.org In these architectures, layers of metal-halide octahedra are separated by layers of the organic BDA²⁺ cations. rsc.org This intercalation of large organic cations enhances the environmental stability of the perovskite structure. rsc.org

Specifically, BDA²⁺ is used to form Dion-Jacobson (DJ) phase 2D perovskites. nih.govresearchgate.net In DJ perovskites, the diammonium cations directly connect adjacent inorganic layers, which can reduce the interlayer spacing compared to other types of 2D perovskites like the Ruddlesden-Popper phase. researchgate.net This enhanced electronic coupling between layers helps to facilitate carrier transport. researchgate.net The introduction of a BDA-based 2D capping layer on a 3D perovskite can passivate surface defects, suppress nonradiative recombination, and improve charge extraction, leading to higher efficiency and stability in solar cells. nih.gov

While BDA²⁺ is a promising spacer, forming phase-pure 2D perovskites with the general formula (BDA)(MA)n−1PbnI3n+1 for layer thicknesses (n) greater than 1 has proven challenging. nih.gov Studies have shown that (BDA)PbI₄ (the n=1 phase) is the most stable and readily formed 2D perovskite in this system. nih.gov

Complexation Chemistry and Metal-Organic Systems

The unprotonated form of the cation, butane-1,4-diamine, is a versatile building block in coordination chemistry. Its two amine groups can coordinate to metal centers, acting as a bridge to form extended structures like coordination polymers and metal-organic frameworks.

Formation of Coordination Polymers and Metal Complexes with Butane-1,4-diamine Derivatives

Butane-1,4-diamine acts as a bridging ligand, linking metal centers to create extended networks. A notable example is a hybrid organic-inorganic solid, poly[zinc(II)-μ-butane-1,4-diamine-μ-(hydrogen phosphito)]. In this structure, the butane-1,4-diamine molecule bridges infinite ZnHPO₃ layers. researchgate.net The diamine coordinates to zinc atoms from each end, linking the inorganic sheets. researchgate.net

Derivatives of butane-1,4-diamine are also used to synthesize metal complexes. A bidentate Schiff base ligand, N,N'-bis-1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine, synthesized from butane-1,4-diamine, has been used to form complexes with Cr(III), Mn(II), and Fe(III). researchgate.net Similarly, meso-1,4-diamino-2,3-di(2-pyridyl)butane, another derivative, forms a dinuclear zinc(II) chloride complex where the ligand's flexibility allows it to coordinate with two metal centers. researchgate.net

| Metal Center | Ligand | Resulting Structure |

| Zinc(II) | Butane-1,4-diamine | Coordination polymer with bridging diamine |

| Cr(III), Mn(II), Fe(III) | N,N'-bis-1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine | Metal complexes |

| Zinc(II) | meso-1,4-diamino-2,3-di(2-pyridyl)butane | Dinuclear metal complex |

This table presents examples of coordination polymers and metal complexes formed using butane-1,4-diamine and its derivatives. researchgate.netresearchgate.netresearchgate.net

Ligand Design and Coordination Behavior of the Diamine Moiety

The coordination behavior of the butane-1,4-diamine moiety is central to its function in forming metal-organic systems. As a flexible linear diamine, it can adopt various conformations to bridge metal centers at different distances and angles. In the zinc hydrogen phosphite (B83602) coordination polymer, the complete butane-1,4-diamine species is generated from a half-molecule by inversion symmetry, indicating a specific and predictable coordination geometry. researchgate.net

The design of more complex ligands based on the butane-1,4-diamine backbone allows for the tuning of electronic and structural properties. For example, converting the amine groups into a Schiff base creates a chelating ligand with different coordination preferences. researchgate.net The flexibility of the butane (B89635) chain in ligands like meso-1,4-diamino-2,3-di(2-pyridyl)butane is a key feature, allowing it to form dinuclear complexes that might not be possible with shorter, more rigid diamines. researchgate.net This adaptability makes butane-1,4-diamine a valuable component in the design of functional coordination compounds. researchgate.netresearchgate.net

Applications in Electrochemical Energy Storage Systems

While direct research on the application of butane-1,4-diammonium dinitrate in electrochemical energy storage systems is not extensively documented in publicly available literature, the underlying principles of using protonated organic molecules for improving battery performance, particularly in Lithium-Sulfur (Li-S) batteries, suggest its potential utility. The primary challenge in Li-S batteries is the "polysulfide shuttle" phenomenon, where soluble lithium polysulfides (LiPS) migrate to the lithium anode, leading to capacity decay and reduced coulombic efficiency.

Development of Protonated Organic Absorbents for Polysulfide Confinement

Protonated organic molecules are being explored as absorbents to trap and confine polysulfides at the cathode side, thereby mitigating the shuttle effect. The positively charged centers of these molecules can interact with the negatively charged polysulfide anions.

Although specific studies on butane-1,4-diammonium dinitrate for this purpose are not readily found, the concept is based on the strong affinity between the protonated amine groups (-NH3+) of the butane-1,4-diammonium cation and the anionic polysulfide species (Sn2-). This interaction would serve to anchor the polysulfides to the cathode structure, preventing their dissolution and migration. The dicationic nature of butane-1,4-diammonium, with a positive charge at each end of its flexible alkyl chain, could offer bidentate or bridging interactions with polysulfides, potentially leading to enhanced confinement compared to mono-protonated species.

Mechanisms of Electrostatic Attraction and Hydrogen-Bond Interactions in Li-S Batteries

The confinement of polysulfides by protonated organic absorbents is governed by two primary mechanisms: electrostatic attraction and hydrogen-bond interactions.

Electrostatic Attraction: The fundamental interaction is the strong electrostatic attraction between the positively charged ammonium (B1175870) groups of the butane-1,4-diammonium cation and the negatively charged polysulfide anions. This coulombic force effectively immobilizes the polysulfides.

The combination of these two interactions provides a robust mechanism for polysulfide sequestration. The flexible butane backbone of the butane-1,4-diammonium cation could allow for optimal positioning of the ammonium groups to maximize both electrostatic and hydrogen-bonding interactions with various polysulfide species.

Utilization in Supramolecular Architectures as Templates or Building Blocks

The butane-1,4-diammonium cation has been successfully employed as a template or building block in the construction of complex supramolecular architectures, such as cyclic peptides and rotaxanes. Its linear, dicationic nature makes it an effective guest for macrocyclic hosts, directing the assembly of interlocked structures.

Design of Cyclic Peptides and Rotaxanes using Butane-1,4-diammonium Templates

The synthesis of mechanically interlocked molecules like rotaxanes often relies on template-directed strategies. In this context, the butane-1,4-diammonium cation acts as a "thread" around which a "wheel" (a macrocyclic molecule) is assembled.

Research has demonstrated the effective use of butane-1,4-diammonium templates in the synthesis of acs.orgrotaxanes from synthetic peptide macrocycles. acs.org For instance, cyclic peptides such as cyclo(l-ProGly)4 and cyclo(l-ProGly)5 have been shown to form acs.orgrotaxanes in good yields (56-63%) in the presence of butane-1,4-diammonium templates. acs.org The formation of these interlocked structures occurs despite the disruption of internal amide-amide hydrogen bonding within the macrocycles. acs.org

The process typically involves mixing the diammonium template with the components of the macrocycle, which then assemble around the thread. The ends of the thread are subsequently capped with bulky "stopper" groups to prevent the macrocycle from dethreading, thus forming a stable rotaxane. The efficiency of this templating effect is significantly higher with dicationic species like butane-1,4-diammonium compared to monocationic ammonium or pyridinium (B92312) threads, which often result in only trace amounts of the interlocked product. acs.org

Below is a table summarizing the yields of acs.orgrotaxanes formed using diammonium templates with cyclic peptides.

| Diammonium Template | Cyclic Peptide | Yield of acs.orgRotaxane |

| Ethane-1,2-diammonium | cyclo(l-ProGly)4/cyclo(l-ProGly)5 | 56-63% |

| Butane-1,4-diammonium | cyclo(l-ProGly)4/cyclo(l-ProGly)5 | 56-63% acs.org |

This template-directed approach has become a valuable tool in the synthesis of complex, functional molecular architectures. nih.govrsc.org

Broader Context in Fundamental Energetic Materials Research

Investigation as a Model Compound for Energetic Salts

Butane-1,4-diammonium dinitrate is frequently utilized by researchers as a model compound to explore the underlying principles of thermal stability and decomposition in energetic ammonium (B1175870) nitrate (B79036) salts. The study of simpler, well-defined molecules like BDD allows for a more straightforward interpretation of experimental data, with the insights gained being applicable to more complex energetic materials.

Research into BDD has been instrumental in characterizing the behavior of organodi- and polyammonium nitrate salts. A key area of this fundamental research involves the study of deuterium (B1214612) isotope effects during its decomposition. By replacing hydrogen atoms with deuterium at specific locations within the butane-1,4-diammonium cation, scientists can probe the kinetics of the decomposition reactions. Observing how this isotopic substitution alters the rate of reaction provides crucial evidence for identifying which chemical bonds are broken in the rate-determining steps of the energy release mechanism. This method is a cornerstone for building a deep, molecular-level understanding of initiation and decomposition pathways in energetic salts. The compound's clear structure makes it an excellent candidate for such studies, helping to elucidate complex reaction networks that may be obscured in larger, more intricate molecules. researchgate.net

Fundamental Understanding of Decomposition Kinetics for Energy Release Mechanisms

A significant body of research has been dedicated to unraveling the decomposition kinetics and energy release mechanisms of butane-1,4-diammonium dinitrate. These studies employ a variety of advanced analytical techniques to monitor the chemical changes that occur when the material is subjected to heat.

Comprehensive investigations have shown that BDD decomposes from a molten state through a complex, multi-step process that generates a wide array of both gaseous and condensed-phase products. tandfonline.com Key analytical methods used in this research include Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), Thermogravimetry (TGA), Tandem Gas Chromatography/Mass Spectrometry (GC/MS), and High-Performance Liquid Chromatography (HPLC). tandfonline.com

Molecular beam studies conducted under vacuum conditions have determined that BDD thermally decomposes in a temperature range of 160-180°C. dtic.mil The primary volatile products identified in these experiments are butane-1,4-diamine and nitric acid, with some of the nitric acid further breaking down into nitrogen dioxide. dtic.mil

Detailed mechanistic studies suggest that one of the earliest and most critical steps in the decomposition pathway is a proton transfer reaction from the butane-1,4-diammonium cation to the nitrate anion. tandfonline.com This initial event is immediately followed by the rupture of a carbon-nitrogen (C-N) bond. tandfonline.com The presence of certain heterocyclic products indicates that cycloelimination is one of the competing reaction mechanisms. tandfonline.com Furthermore, subsequent reactions are believed to proceed through highly reactive, short-lived intermediates, specifically primary nitramine and nitrosamine (B1359907) species. tandfonline.com

The table below summarizes key findings from various decomposition studies on Butane-1,4-diammonium Dinitrate.

| Research Focus | Analytical Techniques | Key Findings | Reference |

| Overall Thermal Decomposition | DSC, ARC, TGA, GC/MS, HPLC | Decomposes from molten state in a multi-step process. Initial step is proton transfer from cation to anion, followed by C-N bond rupture. Transient nitramine and nitrosamine species are formed. | tandfonline.com |

| Vacuum Thermal Dissociation | Time-of-Flight Quadrupole Tandem Mass Spectrometry | Decomposes between 160-180°C. Major products are butane-1,4-diamine and nitric acid (which partially decomposes to NO₂). | dtic.mil |

| Mechanistic Studies | Isotope Substitution | Deuterium isotope effects are studied to probe the kinetics and elucidate the reaction mechanism of decomposition in energetic salts. |

Future Research Directions and Emerging Paradigms in Butane 1,4 Diammonium Dinitrate Research

Exploration of Novel Synthetic Routes for Enhanced Structural Control and Functionalization

Future research is anticipated to focus on developing innovative synthetic methodologies for butane-1,4-diammonium dinitrate that offer superior control over its crystal structure and allow for targeted functionalization. Current synthesis methods, while effective, may not provide the precision required for advanced applications. By exploring new crystallization techniques, such as co-crystallization with other molecules, researchers aim to create novel crystalline forms with tailored properties. hhu.dersc.org The introduction of functional groups onto the butane-1,4-diamine backbone before salt formation is another promising avenue. This approach could lead to the development of materials with enhanced thermal stability, specific solubility characteristics, or unique optical properties.

The table below outlines potential synthetic strategies and their expected outcomes:

| Synthetic Strategy | Description | Desired Outcome |

| Co-crystallization | Crystallizing butane-1,4-diammonium dinitrate with other organic or inorganic compounds. | Creation of new crystal structures with modified physical and chemical properties. |

| Solvent-Assisted Grinding | A mechanochemical method where a small amount of solvent is used during the grinding of reactants. | Environmentally friendly synthesis with potential for new polymorphic forms. |

| Functionalized Diamines | Using chemically modified butane-1,4-diamine as a precursor in the synthesis. | Introduction of specific functionalities to tailor material properties for targeted applications. |

| Ionic Liquid Synthesis | Utilizing ionic liquids as a solvent or template for the crystallization process. | Control over crystal morphology and potential for novel crystal packing arrangements. |

Computational Prediction of Unexplored Reactivities and Material Properties

The use of computational modeling is set to revolutionize the study of butane-1,4-diammonium dinitrate. gatech.edupurdue.edu Advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into the compound's behavior at the molecular level. tudelft.nldoe.gov These methods can be employed to predict a wide range of properties, including its electronic structure, vibrational spectra, and mechanical strength. Furthermore, computational models can be used to simulate the compound's reactivity under various conditions, such as high pressure and temperature, which is crucial for understanding its potential as an energetic material. dtic.mil This predictive capability will be instrumental in guiding experimental work and accelerating the discovery of new applications.

Key areas for computational investigation include:

Prediction of Polymorphism: Identifying and characterizing potential new crystalline forms of butane-1,4-diammonium dinitrate.

Mechanical Properties: Simulating the response of the crystal to stress and strain to understand its durability and potential use in composites.

Thermal Decomposition Pathways: Modeling the chemical reactions that occur when the compound is heated to predict its stability and decomposition products. nih.govacs.org

Interaction with Other Molecules: Simulating how butane-1,4-diammonium dinitrate interacts with other substances at a molecular level, which is important for formulation and compatibility studies.

Rational Design of Advanced Functional Materials Based on the Diammonium Dinitrate Scaffold

The unique structure of butane-1,4-diammonium dinitrate, with its flexible diammonium cation and nitrate (B79036) anions, makes it an excellent building block for the rational design of advanced functional materials. wiley-vch.de By leveraging the principles of crystal engineering, researchers can aim to construct materials with specific functionalities. hhu.de For instance, the diammonium component can act as a "pillar" to create layered or porous structures. These materials could find applications in areas such as gas storage, separation, and catalysis. The dinitrate component, with its potential for hydrogen bonding, can be used to direct the assembly of complex supramolecular architectures. The ability to incorporate other functional molecules into the crystal lattice opens up possibilities for creating multi-functional materials with combined optical, electronic, or magnetic properties.

The following table presents potential functional materials derived from the butane-1,4-diammonium dinitrate scaffold:

| Material Type | Design Strategy | Potential Application |

| Metal-Organic Frameworks (MOFs) | Using the diammonium cation as a linker to connect metal nodes. | Gas storage, catalysis, chemical sensing. |

| Layered Hybrid Perovskites | Incorporating the diammonium cation as a spacer in perovskite structures. | Solar cells, light-emitting diodes (LEDs). mdpi.com |

| Energetic Co-crystals | Co-crystallizing with other energetic molecules to enhance performance and safety. | Advanced explosives and propellants. |

| Non-linear Optical (NLO) Materials | Designing non-centrosymmetric crystal structures to achieve NLO properties. | Optoelectronics, frequency conversion. |

In-Depth Investigations into Complex Reaction Kinetics under Varied Conditions

A thorough understanding of the reaction kinetics of butane-1,4-diammonium dinitrate is essential for its safe handling and application. Future research will likely involve detailed studies of its thermal decomposition kinetics under a range of conditions, including different heating rates, pressures, and atmospheric compositions. researchgate.netyoutube.com Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide valuable data on the decomposition process and the evolution of gaseous products. dtic.mil Isothermal and non-isothermal kinetic models will be developed to determine the activation energy and other kinetic parameters, which are crucial for predicting the material's long-term stability and behavior in various environments. nih.govicm.edu.pl

| Experimental Technique | Information Gained | Kinetic Parameters |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Activation energy, pre-exponential factor, reaction model. |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature. | Enthalpy of decomposition, onset temperature. |

| Isothermal Calorimetry | Heat production rate at a constant temperature. | Long-term stability, autocatalytic behavior. |

| Mass Spectrometry (MS) / FTIR | Identification of gaseous decomposition products. | Reaction mechanism, product distribution. |

Expanding the Scope of Supramolecular Chemistry with Butane-1,4-diammonium Components

The butane-1,4-diammonium cation is a versatile component for supramolecular chemistry due to its ability to form strong hydrogen bonds and its conformational flexibility. Future research will explore the use of this and related diammonium components in the construction of a wide array of supramolecular assemblies. By combining butane-1,4-diammonium cations with various anions and neutral molecules, researchers can create intricate networks, capsules, and other complex architectures. researchgate.net These studies will not only advance the fundamental understanding of non-covalent interactions but also lead to the development of new materials with applications in drug delivery, molecular recognition, and self-healing materials. The ability to tune the length and functionality of the diamine chain will provide a high degree of control over the resulting supramolecular structures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.